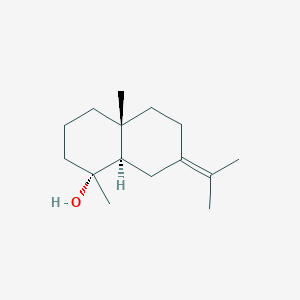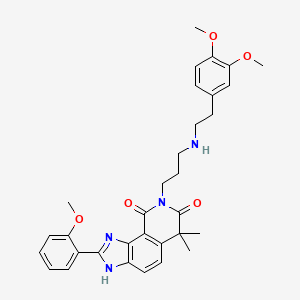
RSV L-protein-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
RSV L-protein-IN-2 is a small molecule inhibitor targeting the large polymerase protein (L) of the respiratory syncytial virus (RSV). The large polymerase protein is essential for transcribing viral mRNAs and replicating the viral genome, making it a critical target for antiviral intervention . RSV is a leading cause of respiratory illness in infants, elderly, and immunocompromised individuals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of RSV L-protein-IN-2 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are typically proprietary information held by pharmaceutical companies and are not publicly disclosed in scientific literature .
Industrial Production Methods
Industrial production methods for this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors, purification techniques such as chromatography, and stringent quality control measures .
Análisis De Reacciones Químicas
Types of Reactions
RSV L-protein-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
RSV L-protein-IN-2 has several scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of the RSV large polymerase protein.
Biology: Helps in understanding the replication and transcription mechanisms of RSV.
Medicine: Potential therapeutic agent for treating RSV infections.
Industry: Used in the development of antiviral drugs targeting RSV
Mecanismo De Acción
RSV L-protein-IN-2 exerts its effects by inhibiting the activity of the RSV large polymerase protein. This inhibition prevents the transcription of viral mRNAs and replication of the viral genome, thereby halting the viral life cycle. The compound targets specific molecular pathways involved in RNA synthesis and capping .
Comparación Con Compuestos Similares
Similar Compounds
AZ-27: Another RSV L protein inhibitor with strong antiviral activity against both RSV A and B subtypes.
Uniqueness
RSV L-protein-IN-2 is unique in its specific targeting of the RSV large polymerase protein, making it a highly effective inhibitor of RSV replication and transcription. Its mechanism of action and molecular targets distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C32H36N4O5 |
|---|---|
Peso molecular |
556.7 g/mol |
Nombre IUPAC |
8-[3-[2-(3,4-dimethoxyphenyl)ethylamino]propyl]-2-(2-methoxyphenyl)-6,6-dimethyl-3H-imidazo[4,5-h]isoquinoline-7,9-dione |
InChI |
InChI=1S/C32H36N4O5/c1-32(2)22-12-13-23-28(35-29(34-23)21-9-6-7-10-24(21)39-3)27(22)30(37)36(31(32)38)18-8-16-33-17-15-20-11-14-25(40-4)26(19-20)41-5/h6-7,9-14,19,33H,8,15-18H2,1-5H3,(H,34,35) |
Clave InChI |
WYNIUDAMZHHSLQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=C(C3=C(C=C2)NC(=N3)C4=CC=CC=C4OC)C(=O)N(C1=O)CCCNCCC5=CC(=C(C=C5)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



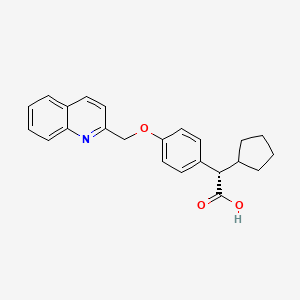
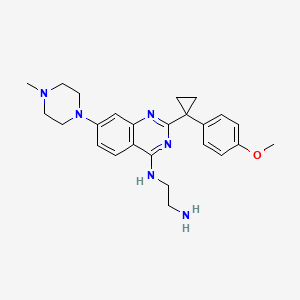
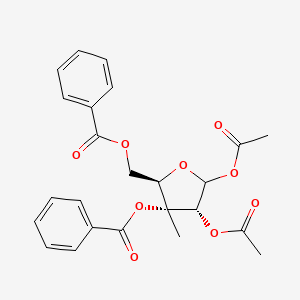
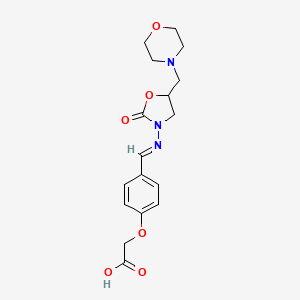
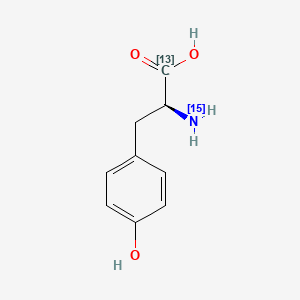
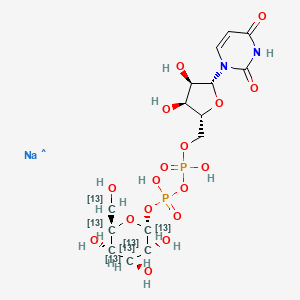
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
![2-[(1E,3E,5Z)-5-[3,3-dimethyl-1-[6-oxo-6-[[(5S)-6-oxo-5-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-7-[2,3,5,6-tetrafluoro-4-[2-[[1-[2-[3-(5-sulfo-2,3-dihydroindol-1-ium-1-ylidene)-6-(5-sulfonato-2,3-dihydroindol-1-yl)xanthen-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]ethylcarbamoyl]phenoxy]heptyl]amino]hexyl]-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-1-ethyl-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12388248.png)
![sodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] 2-[2-[3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoylamino]ethoxycarbonylamino]ethyl phosphate](/img/structure/B12388253.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)


